![molecular formula C19H24N4O4 B12319926 N-[1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12319926.png)
N-[1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-カルバモイルピロリジン-1-イル)-1-オキソ-3-フェニルプロパン-2-イル]-5-オキソピロリジン-2-カルボキサミドは、複素環式有機化合物のクラスに属する複雑な有機化合物です。これは、アミド、カルバモイル、フェニル基など、複数の官能基が存在することを特徴としています。
準備方法
合成経路と反応条件
N-[1-(2-カルバモイルピロリジン-1-イル)-1-オキソ-3-フェニルプロパン-2-イル]-5-オキソピロリジン-2-カルボキサミドの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、次のステップが含まれます。
ピロリジン環の形成: 最初のステップには、環化反応によるピロリジン環の形成が含まれます。
カルバモイル基の導入: カルバモイル基は、適切なカルバモイルクロリドまたはイソシアネートとの反応によって導入されます。
フェニル基の付加: フェニル基は、フリーデル・クラフツのアシル化反応によって付加されます。
アミド結合の形成: 最後のステップには、アミンとカルボン酸基の間の縮合反応によるアミド結合の形成が含まれます。
工業生産方法
この化合物の工業生産には、大規模生産向けに最適化された類似の合成経路が含まれる場合があります。これには、連続フロー反応器の使用、最適な反応条件のハイスループットスクリーニング、収率を向上させ、反応時間を短縮するための触媒の使用が含まれます。
化学反応の分析
反応の種類
N-[1-(2-カルバモイルピロリジン-1-イル)-1-オキソ-3-フェニルプロパン-2-イル]-5-オキソピロリジン-2-カルボキサミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物を生成するために酸化することができます。
還元: 還元反応は、この化合物を対応するアミンまたはアルコールに変換することができます。
置換: この化合物は、官能基が他の基に置き換えられる求核置換反応または求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤がよく使用されます。
置換: ハロゲン(Cl2、Br2)や求核剤(NH3、OH-)などの試薬が、適切な条件下で使用されます。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸化物を生成する可能性があり、還元はアミンまたはアルコールを生成する可能性があります。
科学研究アプリケーション
N-[1-(2-カルバモイルピロリジン-1-イル)-1-オキソ-3-フェニルプロパン-2-イル]-5-オキソピロリジン-2-カルボキサミドは、いくつかの科学研究アプリケーションを持っています。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: その潜在的な生物学的活性と生体分子との相互作用について研究されています。
医学: 抗炎症作用や鎮痛作用など、その潜在的な治療的性質について調査されています。
産業: ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用されています。
科学的研究の応用
N-[1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
N-[1-(2-カルバモイルピロリジン-1-イル)-1-オキソ-3-フェニルプロパン-2-イル]-5-オキソピロリジン-2-カルボキサミドの作用機序には、特定の分子標的との相互作用が含まれます。これらの標的は、酵素、受容体、または他のタンパク質を含む場合があります。この化合物は、これらの標的に結合し、その活性を調節することにより、細胞プロセスと経路の変化をもたらす可能性があります。
類似の化合物との比較
類似の化合物
- N-[1-(2-カルバモイルピロリジン-1-イル)-3-(1H-イミダゾール-5-イル)-1-オキソプロパン-2-イル]-5-オキソピロリジン-2-カルボキサミド
- N-[1-(2-カルバモイルピロリジン-1-イル)-3-(3H-イミダゾール-4-イル)-1-オキソプロパン-2-イル]-2-ヒドロキシ-N'-(2-メチルプロピル)ペンタンジアミド
独自性
N-[1-(2-カルバモイルピロリジン-1-イル)-1-オキソ-3-フェニルプロパン-2-イル]-5-オキソピロリジン-2-カルボキサミドは、官能基の特定の組み合わせとそのさまざまな分野における潜在的なアプリケーションにより、独自です。その構造は、多様な化学反応性と生物学的標的との相互作用を可能にし、研究開発のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
- N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(3H-imidazol-4-yl)-1-oxopropan-2-yl]-2-hydroxy-N’-(2-methylpropyl)pentanediamide
Uniqueness
N-[1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
IUPAC Name |
N-[1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c20-17(25)15-7-4-10-23(15)19(27)14(11-12-5-2-1-3-6-12)22-18(26)13-8-9-16(24)21-13/h1-3,5-6,13-15H,4,7-11H2,(H2,20,25)(H,21,24)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETOYWKJNIJFCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
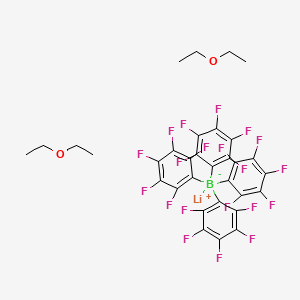
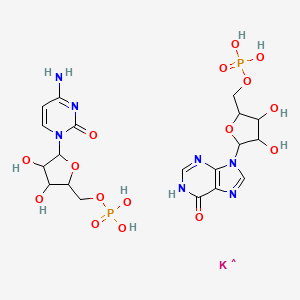
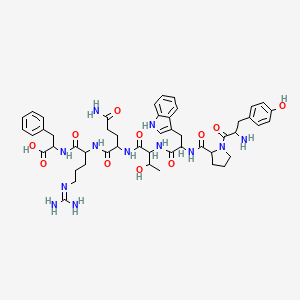

![5-benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B12319864.png)
![1,8b-dihydroxy-3a-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B12319870.png)
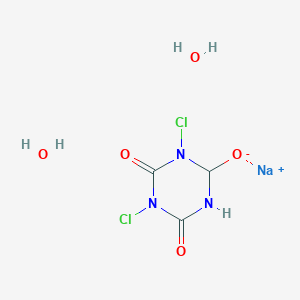

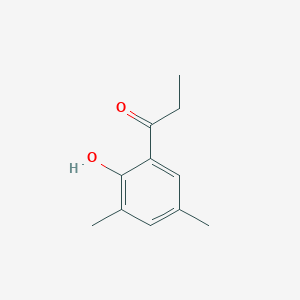
![(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serinePhenacylEster](/img/structure/B12319890.png)
![5-[5-(3,4-Dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole](/img/structure/B12319895.png)
![11-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12319907.png)

![13-(Hydroxymethyl)-4,9-dimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one](/img/structure/B12319935.png)
